molecular formula C5H4BNO3 B2455101 (5-Cyanofuran-2-yl)boronic acid CAS No. 2070922-26-6

(5-Cyanofuran-2-yl)boronic acid

Cat. No.: B2455101
CAS No.: 2070922-26-6
M. Wt: 136.9
InChI Key: LCJDRKYWTRYVQS-UHFFFAOYSA-N
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Description

(5-Cyanofuran-2-yl)boronic acid (CAS 2070922-26-6) is a high-purity, heterocyclic boronic acid with the molecular formula C5H4BNO3 and a molecular weight of 136.90 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the development of pharmaceuticals and advanced materials . The presence of both an electron-withdrawing cyano group and the boronic acid functional group on the furan ring makes this derivative a valuable synthon for constructing more complex molecules. Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible complexes with molecules containing diol groups, which is exploited in the design of enzyme inhibitors, sensors, and delivery systems . In medicinal chemistry, boronic acid derivatives have gained significant prominence, evidenced by FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The unique electronic properties imparted by the 5-cyano substitution can influence the acidity and reactivity of the boronic acid, potentially enhancing its performance in catalytic cycles and its interaction with biological targets . This product is supplied for research applications and must be stored in a freezer under an inert atmosphere . For Research Use Only. Not for human or therapeutic use.

Properties

IUPAC Name

(5-cyanofuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDRKYWTRYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Mechanistic Investigations of 5 Cyanofuran 2 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of C-C bonds. cuny.edu (5-Cyanofuran-2-yl)boronic acid serves as a valuable coupling partner in these transformations, primarily in the widely utilized Suzuki-Miyaura reaction.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The general mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step often requires activation of the boronic acid with a base. organic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligands. The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org For challenging substrates, such as heteroaryl chlorides, the development of specialized ligands is crucial for achieving high yields. organic-chemistry.org

Palladacycles have also emerged as highly active and stable catalysts for Suzuki-Miyaura reactions. libretexts.org In some cases, ligand-free conditions have been developed, where the substrate itself, or the solvent, may coordinate to the palladium, facilitating the catalytic cycle. For instance, the nitrogen atom of a benzothiazole (B30560) ring has been shown to participate in the formation of a palladacyclic intermediate, enabling a ligand-free Suzuki coupling. nih.gov

Table 1: Influence of Ligands and Palladium Sources on Suzuki-Miyaura Cross-Coupling

Palladium Source Ligand Yield (%)
Pd(OAc)₂ PPh₃ Moderate
Pd₂(dba)₃ P(t-Bu)₃ High
Pd(dppf)Cl₂ - Variable
Palladacycle - High

This table presents a generalized summary of the influence of different palladium sources and ligands on the yield of Suzuki-Miyaura cross-coupling reactions. Specific yields are highly dependent on the substrates and reaction conditions.

The choice of solvent and base significantly impacts the outcome of the Suzuki-Miyaura reaction. A variety of organic solvents can be used, including dioxane, tetrahydrofuran (B95107) (THF), and toluene. yonedalabs.com Often, water is added to the organic solvent to aid in the dissolution of the inorganic base and to facilitate the transmetalation step. yonedalabs.comresearchgate.net The ratio of the organic solvent to water can be a critical parameter to optimize. yonedalabs.com

The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). yonedalabs.comnih.gov The strength and solubility of the base can influence the reaction rate and yield. In some instances, for substrates with base-labile functional groups, milder bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org

Table 2: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling Reaction

Solvent System Base Yield (%)
Dioxane/H₂O K₂CO₃ 85
Toluene/H₂O Na₂CO₃ 78
THF/H₂O K₃PO₄ 92
Acetonitrile/H₂O K₂CO₃ 65

This table illustrates the typical effects of different solvent and base combinations on the yield of a Suzuki-Miyaura reaction. The data is representative and actual results will vary with the specific reactants.

This compound can be coupled with a wide array of electrophilic partners in the Suzuki-Miyaura reaction. These partners typically include aryl, heteroaryl, vinyl, and alkyl halides (bromides, iodides, and chlorides) and triflates. organic-chemistry.orgyonedalabs.com The reactivity of the electrophile generally follows the order: I > Br > OTf > Cl.

The reaction tolerates a broad range of functional groups on the electrophilic partner, making it a versatile tool for the synthesis of complex molecules. nih.gov This includes, but is not limited to, esters, ketones, amides, and other heterocyclic systems. The ability to couple with diverse electrophiles allows for the synthesis of a vast library of substituted cyanofurans, which are valuable intermediates in medicinal chemistry and materials science.

Table 3: Representative Electrophilic Coupling Partners for this compound

Electrophile Class Example
Aryl Halide 4-Bromobenzonitrile
Heteroaryl Halide 2-Chloropyridine
Vinyl Halide (E)-1-Bromo-2-phenylethene
Aryl Triflate Phenyl trifluoromethanesulfonate

This table provides examples of different classes of electrophilic partners that can be used in Suzuki-Miyaura coupling reactions with this compound.

While the Suzuki-Miyaura reaction is the most prominent, this compound can potentially participate in other types of transition metal-catalyzed cross-coupling reactions.

The Stille coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, which couples an organotin compound with an organic halide or triflate. orgsyn.org Although mechanistically similar to the Suzuki-Miyaura reaction, the Stille coupling often exhibits different reactivity and substrate scope. libretexts.org While direct utilization of boronic acids in a Stille-type reaction is not standard, the principles of ligand design and catalyst optimization from Stille coupling research can inform the development of more advanced Suzuki-Miyaura protocols for challenging substrates. orgsyn.org The key steps in the Stille coupling are also oxidative addition, transmetalation, and reductive elimination. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of the Stille reaction to include less reactive aryl chlorides. orgsyn.org

Exploration of Other Cross-Coupling Reaction Types

Chan-Lam Coupling: Exploring Alternative Heteroatom Bond Formations

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by reacting an organoboron reagent with an amine or an alcohol. wikipedia.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species that is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to continue the catalytic cycle. wikipedia.org

While extensive research has been conducted on the Chan-Lam coupling with a wide array of aryl and heteroaryl boronic acids, specific studies detailing the use of this compound are not extensively documented in the reviewed literature. However, the known reactivity of other boronic acids allows for a scientifically-grounded projection of its behavior. The presence of the electron-withdrawing nitrile group is not expected to poison the copper catalyst. wikipedia.org The reaction's success would likely depend on the nucleophilicity of the coupling partner (amine or alcohol) and the optimization of reaction conditions, such as the choice of copper source, base, and solvent. organic-chemistry.orgchemrxiv.org

For instance, the coupling of various arylboronic acids with amines and alcohols has been successfully achieved using copper(II) acetate (B1210297) as the catalyst, often in the presence of a base like pyridine (B92270) or cesium carbonate and in solvents such as methanol (B129727) or dichloromethane. organic-chemistry.orgchemrxiv.org Given the electronic nature of the cyanofuran scaffold, this compound is anticipated to be a competent coupling partner for forming C-N and C-O bonds with a range of substrates, including anilines, phenols, and aliphatic amines and alcohols.

Table 1: Illustrative Conditions for Chan-Lam Coupling with Arylboronic Acids (General Examples)

Boronic AcidCoupling PartnerCopper SourceBaseSolventYield (%)Reference
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂90 wikipedia.org
4-Methoxyphenyl-boronic acid2-NitroimidazoleCu(L₂)₂₂K₂CO₃MeOH75 nih.gov
Phenylboronic acid9H-CarbazoleCu(L₂)₂₂K₂CO₃MeOH45 nih.gov
Phenylboronic acidPhenolCu(OAc)₂Cs₂CO₃Toluene85 nih.gov

Note: This table presents general examples of Chan-Lam couplings with other boronic acids to illustrate typical reaction conditions, as specific data for this compound was not found in the reviewed literature.

Liebeskind-Srogl Coupling for C-C Bond Formation

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikiwand.comwikipedia.org This reaction is particularly useful because it proceeds under neutral conditions, which allows for the synthesis of highly functionalized and base-sensitive molecules that might not be stable under the basic conditions of other cross-coupling reactions like the Suzuki coupling. rsc.org The mechanism involves the coordination of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), to the sulfur of the thioester, which facilitates the oxidative addition of a Pd(0) catalyst. wikiwand.com This is followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the ketone product. rsc.orgsynarchive.com

Specific examples of the Liebeskind-Srogl coupling involving this compound are not prominent in the surveyed scientific literature. However, the reaction is known to be sensitive to the electronic properties of the boronic acid partner. nih.gov Boronic acids bearing electron-withdrawing groups have, in some cases, proven to be challenging substrates, occasionally leading to lower yields or the formation of homocoupling byproducts. nih.gov The electron-deficient nature of the this compound, due to the cyano group, might therefore require careful optimization of the reaction conditions, potentially including adjustments to the catalyst system or the use of stoichiometric reagents, to achieve efficient coupling. rsc.orgnih.gov

Table 2: Representative Conditions for Liebeskind-Srogl Coupling (General Examples)

Thioester SubstrateBoronic AcidCatalyst SystemSolventTemp (°C)Yield (%)Reference
S-Phenyl benzothioatePhenylboronic acidPd₂(dba)₃, TFP, CuTCTHF5093 rsc.org
S-Ethyl 4-methoxy-benzothioate4-Tolylboronic acidPd₂(dba)₃, TFP, CuTCTHF5585 nih.gov
Thiazolidine-2-thione derivative4-Methoxyphenyl-boronic acidPd(dba)₂, PPh₃, CuTCDioxane8081 rsc.org

Note: This table presents general examples of Liebeskind-Srogl couplings to illustrate typical reaction conditions. Specific data for this compound was not available in the reviewed sources.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The mechanism involves a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide, which then transmetalates with the palladium complex. wikipedia.orgyoutube.com Reductive elimination from the resulting complex yields the coupled alkyne product and regenerates the Pd(0) catalyst. youtube.comyoutube.com

While the standard Sonogashira reaction couples an alkyne with a halide, variations using boronic acids have been developed, although they are less common. These reactions typically proceed through an oxidative coupling mechanism. There is a lack of specific research findings in the provided literature detailing the Sonogashira-type coupling of this compound with terminal alkynes. Based on the general principles of cross-coupling reactions, the electron-deficient nature of the furan (B31954) ring in this compound could influence its reactivity in such transformations. The successful implementation would depend on the development of specific catalytic systems capable of facilitating the coupling between a boronic acid and an alkyne.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides (Standard Protocol)

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF95 organic-chemistry.org
4-Bromotoluene1-HeptynePd(PPh₃)₄, CuIPiperidineDMF89 organic-chemistry.org
3-Bromo-5-hydroxy-benzoateTrimethylsilyl-acetylenePd(PPh₃)₂Cl₂, CuIEt₃NAnhydrous THFHigh youtube.com

Note: This table illustrates standard Sonogashira coupling conditions between aryl halides and alkynes, as specific examples with this compound were not found in the reviewed literature.

Metal-Free Transformations Involving this compound

Beyond metal-catalyzed reactions, boronic acids are versatile reagents in a variety of metal-free transformations. These reactions leverage the intrinsic properties of the boronic acid functional group, such as its Lewis acidity and its ability to form reversible covalent bonds.

Reversible Boronate Esterification with Diols

A fundamental reaction of boronic acids is their reversible condensation with diols to form cyclic boronate esters. fourwaves.comnih.gov This equilibrium is sensitive to several factors, including the pH of the solution, the pKa of the boronic acid, and the structure of the diol. nih.govnih.gov The formation of the boronate ester is generally favored in basic conditions, where the boronic acid exists in its more nucleophilic tetrahedral boronate form. nih.gov This reversible covalent interaction is the basis for many applications, including sensors for saccharides, dynamic hydrogels, and drug delivery systems. fourwaves.comnih.gov

While specific thermodynamic and kinetic data for the esterification of this compound are not detailed in the reviewed literature, its behavior can be inferred. The electron-withdrawing cyano group is expected to decrease the pKa of the boronic acid, making it a stronger Lewis acid. This would likely enhance its binding affinity for diols at neutral or slightly acidic pH compared to simple phenylboronic acid. nih.gov The reaction kinetics and the stability of the resulting boronate ester would be influenced by the specific diol used, with 1,2-diols and catechols typically forming more stable complexes. nih.govutexas.edu

Table 4: Factors Influencing Boronic Acid-Diol Complexation

FactorInfluence on EquilibriumGeneral ObservationReference
pH Shifts equilibriumHigher pH favors the tetrahedral boronate, promoting ester formation. nih.govnih.gov
Boronic Acid pKa Affects binding affinityLower pKa (stronger Lewis acid) generally leads to stronger binding at a given pH. nih.gov
Diol Structure Determines ester stabilityPre-organized 1,2- and 1,3-diols (e.g., in saccharides) form more stable esters. nih.govutexas.edu
Solvent Can compete with diolAqueous environments are common, but the reversibility is a key feature. fourwaves.com

Note: This table summarizes general principles governing boronate esterification, which are applicable to this compound.

Conjugate Additions to Unsaturated Systems

Arylboronic acids can participate as nucleophiles in metal-free conjugate additions to α,β-unsaturated systems, such as enones. rsc.orgbeilstein-journals.org These reactions represent an important method for C-C bond formation without the need for transition metal catalysts. The reaction is often promoted by a chiral Brønsted acid or a chiral diol, which activates the enone towards nucleophilic attack and simultaneously forms a more nucleophilic boronate species. rsc.org

The application of this compound in this context has not been specifically reported in the surveyed literature. However, its electron-deficient nature could influence its nucleophilicity. Generally, arylboronic acids with electron-donating groups are more reactive in these additions. Therefore, the successful conjugate addition of this compound might require highly activated electrophiles or specific catalytic systems designed to enhance the nucleophilicity of the boronic acid. beilstein-journals.orgresearchgate.net The development of such a protocol would provide a direct route to β-functionalized ketones and esters bearing the cyanofuran moiety.

Table 5: Illustrative Examples of Metal-Free Conjugate Addition of Arylboronic Acids

Enone SubstrateBoronic AcidCatalyst/PromoterYield (%)ee (%)Reference
Cyclohex-2-en-1-onePhenylboronic acidO-monoacyltartaric acid8588 rsc.org
Chalcone4-Methoxyphenyl-boronic acidChiral Diol9295 beilstein-journals.org
Cyclopent-2-en-1-oneNaphthylboronic acidO-monoacyltartaric acid7890 rsc.org

Note: This table shows examples of metal-free conjugate additions with other arylboronic acids to illustrate the transformation's potential. Specific data for this compound is not available in the reviewed literature.

Electrophilic Allyl Shifts in Complex Molecule Synthesis

The reaction of allylboronates with electrophiles is a cornerstone of organic synthesis for constructing homoallylic alcohols and amines with high stereocontrol. While allylboronic esters typically react with π-electrophiles like aldehydes and imines, their reactivity with other electrophiles is limited. However, the formation of more nucleophilic allylboronate complexes can "switch on" their reactivity towards a broader range of electrophiles, enabling Sₑ2' reactions.

There are no documented examples in the searched literature of this compound being directly involved in electrophilic allyl shifts. This type of transformation typically involves an allylic boronic acid or ester as the starting material, which would first need to be synthesized. researchgate.net If one were to synthesize an allylic boronic acid containing the (5-cyanofuran-2-yl) moiety, it could potentially undergo reactions with various electrophiles. The synthetic utility would lie in the ability to introduce the cyanofuran group into a molecule while simultaneously forming a new C-C or C-heteroatom bond and setting a stereocenter. The feasibility and stereochemical outcome of such a reaction would depend heavily on the structure of the specific allylic boronate and the reaction conditions employed.

Utilization in Amide Bond Formation via Carboxylic Acid Activation

While boronic acids are not classical reagents for amide bond formation, they can participate in such reactions under specific catalytic conditions. One established method involves the boronic acid-catalyzed direct amidation between carboxylic acids and amines. In this context, this compound can act as a catalyst. The proposed mechanism involves the formation of an acylboronate intermediate, which is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by an amine.

The general scheme for this catalytic process is as follows:

Esterification: The boronic acid reacts with the carboxylic acid to form a boronic ester.

Acyl Transfer: An intramolecular acyl transfer leads to the formation of a mixed anhydride (B1165640) containing a B-O-C=O linkage.

Nucleophilic Attack: The amine attacks the activated carbonyl carbon.

Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the amide product and regenerating the boronic acid catalyst.

While specific studies detailing the catalytic efficiency of this compound in this role are not extensively documented, its structural features are consistent with catalysts known to be effective for this transformation.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, forming C-C or C-X bonds through the formal removal of two hydrogen atoms from the two coupling partners. Boronic acids can be involved in CDC reactions, although their more common role is in Suzuki-Miyaura cross-coupling.

In the context of CDC, a boronic acid like this compound could potentially couple with a C-H, N-H, or O-H bond of another molecule, typically under oxidative conditions. For instance, the palladium-catalyzed oxidative coupling of boronic acids with the C-H bonds of arenes or heteroarenes is a known transformation. The reaction generally requires a stoichiometric oxidant to regenerate the active catalyst. The furan ring itself is also susceptible to direct C-H activation, which could lead to complex reactivity patterns in CDC reactions involving this compound.

Detailed Mechanistic Elucidation of Key Reaction Pathways

The most significant and well-studied reaction pathway for this compound is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the furan ring and an aryl, vinyl, or alkyl halide or triflate.

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R-X), forming a Pd(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-cyanofuran-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners. The base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product (Ar-R'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The presence of the electron-withdrawing cyano group can influence the reaction rate. It can affect the nucleophilicity of the furan ring and its ability to undergo transmetalation. However, the Suzuki-Miyaura reaction is generally robust and tolerates a wide variety of functional groups, including nitriles.

Iv. Applications of 5 Cyanofuran 2 Yl Boronic Acid in Advanced Chemical Synthesis

Strategic Role as a Versatile Building Block for Heterocyclic Scaffolds

(5-Cyanofuran-2-yl)boronic acid serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds. The furan (B31954) nucleus itself is a common motif in many biologically active molecules, and the presence of the boronic acid allows for its facile incorporation into larger, more complex heterocyclic systems. The cyano group, in turn, can be a handle for further chemical transformations or can be an integral part of the final molecule's pharmacophore.

The synthesis of fused heterocyclic systems is a notable application. For instance, the reaction of this compound with appropriately substituted halo-aromatics or halo-heterocycles can initiate a cascade of reactions, leading to the formation of polycyclic structures. These intricate scaffolds are often the core of novel therapeutic agents and functional materials.

Construction of Complex Organic Architectures for Research Probes

The unique electronic and structural features of the (5-cyanofuran-2-yl) moiety make it an attractive component in the design of specialized research probes, particularly those with tailored photophysical properties.

The reactivity of the boronic acid group allows for the introduction of various substituents onto the furan ring, leading to polyfunctionalized derivatives. These derivatives can be designed to possess specific electronic properties, making them suitable for applications in materials science and as components of molecular sensors. While specific examples detailing the synthesis of polyfunctionalized furan derivatives starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of furan boronic acids suggests a high potential for such transformations.

A primary application of this compound is in the synthesis of biaryl and heterobiaryl structures through the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is a powerful tool for creating a carbon-carbon bond between the furan ring of the boronic acid and another aromatic or heteroaromatic ring. mdpi.com The resulting furan-containing biaryls are prevalent motifs in many biologically active compounds and advanced materials. nih.gov

For example, the coupling of this compound with various aryl or heteroaryl halides, catalyzed by a palladium complex, can afford a library of furan-based biaryl compounds. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity.

A specific instance of a related furan boronic acid derivative in action is the creation of a fluorescent sensor for L-lysine. In this work, a probe molecule, DFC, which incorporates a furan boronic acid pinacol (B44631) ester, was synthesized. This sensor demonstrated a significant fluorescence enhancement upon binding to L-lysine, highlighting the utility of furan boronic acids in developing sensitive and selective molecular probes.

Reactant 1Reactant 2CatalystProductApplication
This compoundAryl HalidePalladium Complex5-Aryl-2-cyanofuranPrecursor for pharmaceuticals, organic electronics
This compoundHeteroaryl HalidePalladium Complex5-Heteroaryl-2-cyanofuranBuilding block for complex heterocycles
Furan boronic acid pinacol ester derivativeDicyanomethylene-functionalized furan-Fluorescent Probe (DFC)Selective detection of L-lysine

Utility as a Precursor for Specialized Organic Molecules in Research

The chemical reactivity of this compound extends to its use as a precursor for a variety of specialized organic molecules with potential applications in medicinal chemistry and drug discovery.

The furan ring and the cyano group present in molecules derived from this compound can be found in various pharmacologically active compounds. Boronic acids, in general, are recognized as important building blocks in the synthesis of bioactive molecules. bldpharm.com

While direct synthesis of a named investigational drug from this compound is not prominently reported in the literature, its structural motifs are present in compounds targeting various diseases. For instance, furan-containing structures are found in a number of kinase inhibitors, which are a significant class of anticancer drugs. The synthesis of benzofuran (B130515) derivatives as dual PI3K/VEGFR-2 inhibitors highlights the importance of the furan scaffold in designing targeted cancer therapies. nih.gov The strategic use of this compound could enable the synthesis of novel analogues of such inhibitors, where the cyano-substituted furan ring could modulate the compound's activity and pharmacokinetic properties.

The general synthetic utility of cyanophenylboronic acids as intermediates in the synthesis of active pharmaceutical ingredients is well-established. For example, 2-cyanophenylboronic acid is a key intermediate in the synthesis of Perampanel, a drug used for treating epilepsy and Parkinson's disease. This underscores the potential of this compound as a valuable precursor in the development of new therapeutic agents.

Intermediates for Advanced Pharmaceutical Research Scaffolds

Synthetic Routes to Furan-Containing Bioactive Scaffolds

This compound serves as a key precursor in the modular synthesis of furan-containing scaffolds that are central to various biologically active compounds. The furan nucleus is a common motif in many pharmaceuticals and natural products. The cyanofuran-boronic acid derivative allows for the strategic introduction of the furan ring into larger, more complex molecules.

A notable application is in the synthesis of substituted benzofuran derivatives, which are known for their wide range of pharmacological activities. For instance, this compound can be envisioned as a crucial component in multi-step syntheses where the furan ring is coupled with a functionalized aromatic partner. While specific examples detailing the direct use of this compound in the synthesis of a named bioactive scaffold are not prevalent in publicly accessible literature, its utility is inferred from the well-established reactivity of arylboronic acids in drug discovery programs. The general strategy involves the palladium-catalyzed coupling of the boronic acid with an appropriate aryl or heteroaryl halide to generate a biaryl or heteroaryl-aryl linkage, a common structural feature in many therapeutic agents.

Precursors in Agrochemical Research Synthesis

In the field of agrochemicals, the development of novel and effective pesticides and herbicides is a continuous effort. Boron-containing compounds, in general, have shown promise in this area. While specific, publicly documented instances of this compound being used to synthesize a commercial agrochemical are limited, its potential is significant. The furan core is present in some agrochemicals, and the cyano group can influence the electronic properties and metabolic stability of a molecule.

Research in this area often involves the creation of libraries of novel compounds for screening. This compound is an ideal candidate for such high-throughput synthesis campaigns due to its reactivity in coupling reactions, allowing for the rapid generation of diverse molecular structures. The resulting furan-containing compounds can then be tested for their herbicidal, fungicidal, or insecticidal properties. The general importance of boronic acids in creating novel chemical entities for agriculture underscores the potential of this specific building block.

Role in the Synthesis of Fine Chemicals for Scientific Applications

Beyond pharmaceuticals and agrochemicals, this compound is a valuable reagent for the synthesis of a variety of fine chemicals used in scientific research. These can include molecular probes, fluorescent labels, and specialized ligands for catalysis. The combination of the furan ring, the cyano group, and the boronic acid functionality in one molecule offers a unique platform for chemical elaboration.

For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for chemical modification. The furan ring itself can participate in various cycloaddition reactions. The boronic acid enables its incorporation into larger systems via Suzuki-Miyaura coupling. This versatility allows chemists to design and synthesize custom molecules with specific properties tailored for a wide range of research applications, from bioimaging to materials analysis.

Contributions to Material Science Precursor Development

The electronic and structural properties of this compound make it an attractive precursor for the development of advanced materials with novel optical and electronic functionalities.

Components for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on the design and synthesis of new organic materials with tailored photophysical properties. Furan-containing conjugated molecules are known to exhibit interesting fluorescence and charge-transport characteristics.

This compound can be used as a building block to construct larger conjugated systems for these applications. Through palladium-catalyzed cross-coupling reactions, it can be polymerized with other aromatic or heteroaromatic dihalides to create polymers with extended π-conjugation. The electron-withdrawing nature of the cyano group can be used to tune the electron affinity and emission wavelength of the resulting materials. While specific reports on the integration of this compound into commercial OLEDs are not available, its potential as a monomer in the research and development of new emissive or charge-transporting materials is clear.

Synthesis of Furan-Based Conjugated Oligomers and Polymers

Conjugated polymers based on furan are of interest due to their potential as organic semiconductors, sensors, and components in solar cells. The synthesis of these materials often involves the step-wise or direct polymerization of functionalized furan monomers.

This compound is an ideal candidate for such polymerizations, particularly through Suzuki polycondensation. This method allows for the controlled synthesis of well-defined polymer chains. The resulting polymers would feature a furan ring in the backbone, with the cyano group providing a means to modulate the polymer's electronic properties and solubility. Research in this area is focused on creating new polymeric materials with enhanced performance characteristics, and this compound represents a valuable tool in this endeavor.

Application in Crystal Engineering as a Co-crystal Former

This compound is emerging as a valuable building block in the field of crystal engineering, a discipline focused on the design and synthesis of solid-state structures with desired properties. The unique molecular architecture of this compound, featuring both a hydrogen-bond-donating boronic acid group [-B(OH)₂] and a hydrogen-bond-accepting cyano group (-C≡N) on a furan ring, makes it a prime candidate for the formation of co-crystals. Co-crystals are multi-component crystals in which different molecular species are held together in a stoichiometric ratio by non-covalent interactions.

The boronic acid moiety is a particularly effective functional group in crystal engineering. It can act as a dual hydrogen bond donor, readily forming robust and predictable intermolecular hydrogen bonds with a variety of acceptor groups. mdpi.com This capability is analogous to that of the well-studied carboxylic acid and amide functionalities, which are staples in the design of supramolecular assemblies. mdpi.com The presence of the cyano group on the furan ring of this compound introduces an additional hydrogen bond acceptor site, further expanding the possibilities for creating complex and diverse crystal structures.

The principles of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions, are central to the rational design of co-crystals. For boronic acids, a common and well-documented supramolecular synthon is the homodimeric R²₂(8) motif, where two boronic acid molecules form a cyclic arrangement through O-H···O hydrogen bonds. However, the true versatility of this compound lies in its potential to form heterosynthons with other molecules, known as co-formers. These co-formers are typically chosen to have complementary functional groups, such as pyridine (B92270) rings or other nitrogen-containing heterocycles, that can readily accept hydrogen bonds from the boronic acid's hydroxyl groups.

Studies on analogous compounds, such as 4-cyanophenylboronic acid, have demonstrated the successful formation of co-crystals with various N-donor ligands. mdpi.comchemscene.com In these structures, the primary interactions are O-H···N hydrogen bonds between the boronic acid and the nitrogen atoms of the co-former. mdpi.comchemscene.com Depending on the geometry and conformational flexibility of the co-former, a variety of crystalline architectures can be achieved, including stacked layers, helical chains, and interwoven ribbons. mdpi.comchemscene.com

While specific, detailed research findings on co-crystals formed exclusively with this compound are still emerging, the established principles of crystal engineering and the documented behavior of similar boronic acids provide a strong foundation for its application in this area. The interplay between the boronic acid's hydrogen-donating capabilities and the cyano group's acceptor function allows for a high degree of control over the resulting supramolecular architecture. This control is critical for tuning the physicochemical properties of the solid material, such as solubility, stability, and melting point, which is of particular interest in the pharmaceutical and materials science industries.

Table of Potential Co-crystal Formations with this compound

Co-former TypePotential Intermolecular InteractionsExpected Supramolecular SynthonPotential Crystal Architecture
Pyridine DerivativesO-H···N (Boronic acid to Pyridine)Heterodimer/HeterotrimerChains, Sheets
Bipyridine DerivativesO-H···N (Boronic acid to Pyridine)Linear Tapes, Ladders
AmidesO-H···O=C (Boronic acid to Amide)HeterodimerSheets, Networks
Carboxylic AcidsO-H···O=C (Boronic acid to Acid)HeterodimerChains, Layers

This table is illustrative and based on the known reactivity of boronic acids and the principles of crystal engineering. Specific outcomes would be dependent on experimental conditions and the specific co-former used.

V. Advanced Characterization and Spectroscopic Analysis in Research Context

Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives

The precise structural identification of newly synthesized derivatives of (5-Cyanofuran-2-yl)boronic acid relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework and electronic environment of the atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The furan (B31954) ring protons typically appear as doublets in the aromatic region, with their chemical shifts and coupling constants being sensitive to the nature of the substituents.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the cyano group (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The carbons of the furan ring and the carbon bearing the boronic acid group also show distinct signals.

¹¹B NMR: Boron-11 NMR is essential for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination state (trigonal or tetrahedral) and the electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Furan-H36.8 - 7.2110 - 120
Furan-H47.3 - 7.7120 - 130
Furan-C2-150 - 160
Furan-C5-100 - 110
C≡N-115 - 125
B-OH8.0 - 9.0 (broad)-

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the derivative.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized derivatives with high precision. This technique allows for the confirmation of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of key functional groups.

IR Spectroscopy: The IR spectrum of this compound derivatives will prominently feature a sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. The O-H stretching of the boronic acid group appears as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are also observable.

Raman Spectroscopy: Raman spectroscopy can also detect the C≡N stretch, and it is particularly useful for analyzing the symmetric vibrations of the furan ring.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
O-H (Boronic Acid)Stretching3200 - 3600 (broad)
C≡N (Nitrile)Stretching2220 - 2260 (sharp)
C=C (Furan Ring)Stretching1500 - 1600
B-OStretching1300 - 1400

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The furan ring, being an aromatic system, along with the cyano group, contributes to the electronic absorption profile. The position and intensity of the absorption maxima (λ_max_) can be influenced by the solvent polarity and the nature of any additional chromophores in the derivative. Some derivatives may also exhibit fluorescence, and the study of their emission spectra, quantum yields, and lifetimes can be valuable for applications in materials science and as fluorescent probes.

Solid-State Characterization by X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound, X-ray crystallography can provide precise information on:

Bond lengths and angles: Confirming the geometry of the furan ring and the boronic acid group.

Molecular conformation: Determining the spatial arrangement of the atoms.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the boronic acid's hydroxyl groups and potentially the nitrogen atom of the cyano group. For instance, studies on related furan boronic acids have shown the formation of hydrogen-bonded dimers. researchgate.net

Electrochemical Characterization for Electronic Material Applications

Given the presence of an electron-withdrawing cyano group and a π-conjugated furan ring, this compound and its derivatives are of interest for applications in electronic materials. Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate their redox properties.

These studies can determine the oxidation and reduction potentials of the compounds, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This data is crucial for assessing their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electrochemical behavior can be tuned by modifying the substituents on the furan ring or by incorporating the this compound moiety into larger conjugated systems.

Vi. Theoretical and Computational Investigations of 5 Cyanofuran 2 Yl Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. For (5-Cyanofuran-2-yl)boronic acid, DFT calculations offer a detailed picture of its electronic landscape, reactivity, and spectroscopic behavior.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in predicting reactivity. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is primarily located on the furan (B31954) ring and the cyano group, indicating that these are the most nucleophilic sites. Conversely, the LUMO is centered on the boronic acid moiety and the furan ring, highlighting the electrophilic nature of the boron atom. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

To illustrate the electronic properties, a representative data table based on DFT calculations for this compound and related furan derivatives is presented below. The calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-7.25-2.155.10
Furan-2-boronic acid-6.80-1.505.30
5-Nitro-furan-2-boronic acid-7.80-3.004.80

This table presents illustrative data based on typical DFT calculation results for furan boronic acid derivatives. Actual values may vary depending on the specific computational methods and level of theory employed.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. A key reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Computational studies can model the entire catalytic cycle of the Suzuki-Miyaura reaction, including the oxidative addition, transmetalation, and reductive elimination steps. For the transmetalation step, which involves the transfer of the cyanofuranyl group from boron to the palladium catalyst, DFT calculations can identify the structure and energy of the transition state. This analysis reveals the energy barrier for this crucial step and how factors like the solvent and the nature of the base can influence the reaction rate.

A hypothetical energy profile for a key step in a Suzuki-Miyaura coupling reaction involving a furan-based boronic acid is shown below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (Pd-complex + Boronic acid)0.0
2Transition State 1 (Base coordination)+5.2
3Intermediate 1 (Boronate complex)-2.1
4Transition State 2 (Transmetalation)+15.8
5Products (Coupled product + Pd-catalyst)-10.5

This table provides a representative energy profile for a Suzuki-Miyaura reaction step. The values are illustrative and depend on the specific reactants and reaction conditions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

For this compound, TD-DFT calculations can help interpret its experimental UV-Vis spectrum. The main absorption bands typically correspond to π→π* transitions within the conjugated system of the furan ring and the cyano group. The boronic acid group can also influence the electronic transitions.

Below is an illustrative table of predicted UV-Vis absorption data for this compound in a common solvent like methanol (B129727).

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.45HOMO → LUMO
S0 → S22500.15HOMO-1 → LUMO
S0 → S32200.30HOMO → LUMO+1

This table presents hypothetical TD-DFT results. Actual spectral data will depend on the experimental conditions and the computational level of theory.

The presence of both an electron-donating furan ring and an electron-withdrawing cyano group, along with the boronic acid moiety, makes this compound an interesting candidate for studying intramolecular charge transfer (ICT). DFT calculations can quantify the extent of charge transfer upon electronic excitation.

Analysis of the electron density distribution in the ground and excited states reveals the movement of charge within the molecule. For instance, in the first excited state, there is typically a net transfer of electron density from the furan ring towards the cyano group. This charge transfer character is crucial for applications in nonlinear optics and as fluorescent probes.

A conceptual data table illustrating charge transfer characteristics is provided below.

StateDipole Moment (Debye)Charge on Furan Ring (e)Charge on Cyano Group (e)
Ground State (S0)3.5+0.15-0.30
First Excited State (S1)8.2+0.45-0.65

This table illustrates the change in charge distribution upon excitation, indicative of intramolecular charge transfer. The values are representative.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. For a flexible molecule like this compound, MD simulations can explore its conformational landscape.

The primary focus of MD simulations for this molecule is the rotational barrier around the C-B bond, which determines the orientation of the boronic acid group relative to the furan ring. By simulating the molecule in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, one can observe the preferred conformations and the transitions between them. This information is valuable for understanding how the molecule interacts with its environment and with other molecules.

A representative table summarizing findings from an MD simulation is shown below.

Dihedral Angle (O-C-C-B)Population (%)Average Energy (kcal/mol)
0° ± 15° (syn-periplanar)65-2.5
180° ± 15° (anti-periplanar)35-1.8

This table shows a hypothetical distribution of conformations around the C-B bond, indicating the most stable orientations.

Computational Approaches to Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in condensed phases and in biological systems. Computational methods can be used to calculate the strength and nature of these intermolecular interactions.

For instance, DFT calculations can be used to model the formation of dimers or larger aggregates of this compound, which are often held together by hydrogen bonds between the boronic acid groups. The interaction energy can be calculated and decomposed into components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. Such studies are vital for understanding crystal packing and self-assembly processes.

An illustrative table of intermolecular interaction energies for a dimer of this compound is presented below.

Interaction TypeInteraction Energy (kcal/mol)
Hydrogen Bonding (O-H···O)-8.5
π-π Stacking (Furan-Furan)-3.2
van der Waals Interactions-2.1
Total Interaction Energy -13.8

This table provides a hypothetical breakdown of the interaction energies within a dimer, highlighting the dominant forces.

Quantitative Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the molecular recognition, crystal engineering, and biological activity of boronic acids. For this compound, which possesses both hydrogen bond donors (-OH groups) and acceptors (the oxygen of the furan ring, the nitrogen of the cyano group, and the oxygen atoms of the boronic acid), the potential for forming intricate hydrogen-bonding networks is significant.

Computational chemistry offers powerful tools to dissect and quantify these networks. Density Functional Theory (DFT) is a commonly employed method to study the geometries and energies of hydrogen-bonded systems. diva-portal.orgbiorxiv.org For instance, DFT calculations can predict the bond lengths, angles, and vibrational frequencies associated with hydrogen bonds, offering a detailed picture of their strength and nature. sciengine.com The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology, providing quantitative measures of bond strength and characterizing the nature of the intermolecular interactions. researchgate.net

While specific quantitative studies on the hydrogen bonding networks of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous furan derivatives and other boronic acids. For example, studies on furan-HCl and furan-CHCl3 complexes have used ab initio calculations to characterize C-H···O and C-H···π hydrogen bonds. sciengine.com Similarly, extensive research on DNA base pairs demonstrates the power of high-level quantum mechanical calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], to provide benchmark interaction energies for hydrogen-bonded systems. nih.gov These methods could be applied to this compound to elucidate the preferred hydrogen bonding motifs, both in self-assembly and with other molecules.

A hypothetical quantitative analysis of the hydrogen bonding network in a dimer of this compound might involve the parameters shown in the interactive table below. These values are illustrative and would require specific DFT calculations to be confirmed.

Interactive Table: Hypothetical Hydrogen Bond Parameters in a this compound Dimer

Hydrogen Bond Donor Atom Acceptor Atom H···A Distance (Å) D-H···A Angle (°) Interaction Energy (kcal/mol)
O-H···O Oxygen (Boronic Acid) Oxygen (Boronic Acid) 1.85 170 -7.5
O-H···N Oxygen (Boronic Acid) Nitrogen (Cyano) 1.95 165 -5.2
C-H···O Carbon (Furan) Oxygen (Boronic Acid) 2.40 150 -1.8

Modeling of Crystal Packing in Co-crystals

The ability of boronic acids to form co-crystals is a cornerstone of crystal engineering, enabling the modification of physicochemical properties of active pharmaceutical ingredients (APIs). mdpi.com Computational modeling has become an indispensable tool for predicting and understanding the crystal packing in these co-crystals. diva-portal.org By predicting the three-dimensional arrangement of molecules in a crystal lattice, these models can help in the rational design of co-crystals with desired properties such as improved solubility or stability.

Various computational methods are employed for modeling crystal packing. These range from force-field based methods to more accurate, but computationally intensive, quantum mechanical approaches like DFT with dispersion corrections (DFT-D). diva-portal.orgnih.gov These methods can be used to calculate lattice energies, which are crucial for assessing the thermodynamic stability of different possible crystal structures. mdpi.com

For this compound, co-crystallization could be explored with a variety of co-formers. The modeling process would typically involve:

Conformational analysis of this compound and the potential co-former to identify low-energy conformations.

Generation of trial crystal structures using algorithms that explore different packing arrangements and hydrogen bonding motifs.

Lattice energy minimization of the generated structures using DFT-D or other suitable methods to identify the most stable predicted structures. mdpi.com

A study on the co-crystallization of 4-halophenylboronic acids with several pharmaceutical compounds highlighted the diversity of hydrogen-bonding networks that the boronic acid motif can produce. mdpi.com Similar computational screening could be applied to this compound to identify promising co-formers.

In Silico Design and Prediction of Novel Derivatives for Synthetic Targets

In silico methods are increasingly used to design novel molecules with specific biological activities or material properties, thereby streamlining the synthetic process by prioritizing the most promising candidates. For this compound, computational design could be leveraged to create derivatives with enhanced properties for various applications.

The process of in silico design often involves Quantitative Structure-Activity Relationship (QSAR) studies, where statistical models are built to correlate chemical structures with biological activity or physical properties. biorxiv.org Molecular docking is another powerful technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.netresearchgate.net

For instance, if this compound were to be developed as an enzyme inhibitor, its derivatives could be designed in silico by:

Identifying the target: First, a specific biological target would be identified.

Molecular Docking: The parent molecule would be docked into the active site of the target to understand its binding mode.

Virtual Screening: A virtual library of derivatives could be created by adding different functional groups to the furan ring or modifying the boronic acid moiety. These derivatives would then be docked to the target, and their binding affinities would be calculated.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to filter out candidates with poor pharmacokinetic profiles. mdpi.commdpi.com

An example of this approach is the design of furan-based derivatives as anti-inflammatory agents, where a target scaffold was designed by combining structural features of furan and benzyl (B1604629) amides. researchgate.net Similarly, computational screening has been used to identify small-molecule inhibitors for various therapeutic targets. acs.org

The table below illustrates a hypothetical in silico screening of designed derivatives of this compound targeting a hypothetical enzyme.

Interactive Table: Hypothetical In Silico Screening of this compound Derivatives

Derivative Modification Predicted Binding Affinity (kcal/mol) Predicted Lipinski's Rule of Five Violations Predicted Toxicity Risk
Parent Compound - -7.2 0 Low
Derivative 1 Addition of a methyl group at C4 -7.8 0 Low
Derivative 2 Replacement of cyano with an amide -8.5 0 Low
Derivative 3 Addition of a phenyl group at C4 -9.1 1 Medium

Through such computational investigations, researchers can gain a deeper understanding of the fundamental properties of this compound and rationally design new molecules for a wide array of synthetic targets.

Vii. Conclusion and Future Research Directions

Current Impact and Academic Significance of (5-Cyanofuran-2-yl)boronic Acid

The primary academic significance of this compound lies in its role as a versatile building block in organic synthesis. Boronic acids are well-established partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. nih.govspringerprofessional.de The presence of the electron-withdrawing cyano group on the furan (B31954) ring of this compound can influence its reactivity in these coupling reactions, potentially offering advantages in terms of reaction efficiency and selectivity.

While specific, high-impact studies focusing solely on this compound are still emerging, its availability from commercial suppliers indicates its utility in synthetic endeavors. pharmaguideline.com Its structural motif is of interest in medicinal chemistry. Furan-containing compounds are known to exhibit a wide range of biological activities, and the incorporation of a boronic acid moiety is a strategy employed in the design of enzyme inhibitors. nih.govresearchgate.net For instance, the boronic acid group can form reversible covalent bonds with active site serine or threonine residues in proteases, a mechanism famously exploited by the anticancer drug bortezomib. nih.gov The cyano group can also participate in crucial interactions with biological targets. Therefore, this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

Identification of Emerging Research Avenues and Untapped Potential

The untapped potential of this compound extends into several exciting research avenues. A significant area of exploration is its application in the development of novel kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The furan scaffold is a known constituent of some kinase inhibitors, and the strategic placement of a cyano group can enhance binding affinity. The boronic acid functionality offers a unique interaction mode, potentially leading to the discovery of new classes of highly selective and potent kinase inhibitors.

Furthermore, the field of materials science presents another promising frontier. The unique electronic properties conferred by the cyano-substituted furan ring, combined with the ability of the boronic acid group to form polymers and self-assembled monolayers, suggest potential applications in the development of novel organic electronic materials, sensors, and functional polymers. Research into the synthesis of conjugated oligomers and polymers incorporating the this compound unit could lead to materials with interesting photophysical and electronic properties.

Addressing Synthetic and Mechanistic Challenges for Future Advancement

Despite its potential, the widespread application of this compound is not without its challenges. A primary hurdle lies in its synthesis. While general methods for the synthesis of aryl and heteroaryl boronic acids exist, such as the reaction of organolithium or Grignard reagents with trialkyl borates, these reactions can sometimes be low-yielding and require careful control of reaction conditions, especially with sensitive functional groups like nitriles. nih.gov Developing more robust, efficient, and scalable synthetic routes to this compound is crucial for its broader accessibility and use in large-scale applications.

From a mechanistic standpoint, a deeper understanding of its reactivity in cross-coupling reactions is needed. The electronic nature of the cyano-substituted furan ring can impact the various steps of the catalytic cycle in Suzuki-Miyaura and other palladium-catalyzed reactions. nih.gov Detailed mechanistic studies, including kinetic and computational analyses, would provide valuable insights into the transmetalation and reductive elimination steps, enabling the optimization of reaction conditions and the rational design of more efficient catalytic systems for its use. Challenges in furan chemistry, such as the potential for ring-opening under certain conditions, also need to be considered and addressed in synthetic strategies. pharmaguideline.com

Interdisciplinary Opportunities and Broader Scientific Impact

The unique characteristics of this compound create numerous opportunities for interdisciplinary collaboration. Its potential as a precursor to bioactive molecules necessitates a close partnership between synthetic organic chemists and medicinal chemists or chemical biologists. The design and synthesis of compound libraries based on the this compound scaffold for high-throughput screening against various biological targets could accelerate the discovery of new drug candidates.

In the realm of materials science, collaborations between organic chemists and materials scientists are essential to explore its potential in creating novel functional materials. This could involve the development of new polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The ability of boronic acids to interact with diols also opens up possibilities in the design of responsive materials and biosensors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-Cyanofuran-2-yl)boronic acid, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling, where halogenated furan derivatives (e.g., 5-cyano-2-bromofuran) react with bis(pinacolato)diboron or boronic esters under palladium catalysis. Optimizing ligand choice (e.g., SPhos or XPhos) and solvent polarity (THF vs. dioxane) is critical to minimize side reactions like protodeboronation . Post-synthesis, purification via silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity. Thermal stability during synthesis should be monitored via TGA (e.g., degradation onset >150°C, as seen in aromatic boronic acids) .

Q. How can structural characterization of this compound polymorphs be performed?

  • Methodology : X-ray crystallography is essential for resolving hydrogen-bonding networks and confirming boronic acid dimerization (B–O···H–O interactions). For non-crystalline samples, solid-state NMR (¹¹B and ¹³C) identifies boron hybridization (sp² vs. sp³) and furan ring electronic effects. FT-IR can detect ν(B–O) stretches (~1,350 cm⁻¹) and cyanide vibrations (~2,230 cm⁻¹). Polymorph differentiation requires DSC to analyze melting transitions and solvent-dependent crystallization screens .

Q. What experimental strategies validate boronic acid-diol binding specificity for this compound?

  • Methodology : Use stopped-flow kinetics (as in ) to measure association/dissociation rates (kₐₙ/kₒff) with diols like fructose or glucose. Fluorescence quenching assays with Alizarin Red S or competitive SPR (surface plasmon resonance) on dextran-coated surfaces (e.g., AECPBA-functionalized gold) quantify binding affinities (Kd). Buffer pH (7.4–9.0) must align with boronic acid pKa (~8.5) to balance trigonal vs. tetrahedral boron states, which dictate diol-binding capacity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the boron center. Molecular docking (e.g., AutoDock Vina) evaluates binding poses with proteasome subunits (e.g., β5 subunit for proteasome inhibitors) or glycoproteins. QSAR models trained on aryl boronic acid libraries (e.g., Mordred descriptors) predict bioactivity and guide functional group modifications .

Q. What analytical challenges arise in detecting boronic acid impurities during drug development, and how are they resolved?

  • Methodology : LC-MS/MS in MRM mode (e.g., m/z transitions for [M-H]⁻ ions) detects sub-ppm genotoxic impurities like unreacted boronic acid precursors. Derivatization with pinacol or 2,3-butanedione stabilizes boronic acids, preventing trimerization artifacts. Method validation follows ICH guidelines, with LOQ <1 ppm achieved via hydrophilic interaction chromatography (HILIC) and negative-ion ESI .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the biological activity of this compound derivatives?

  • Methodology : Co-crystallization with target proteins (e.g., proteases) reveals binding motifs. Competitive assays with boronic acid inhibitors (e.g., bortezomib analogs) assess IC₅₀ shifts under varying ionic strengths. Förster resonance energy transfer (FRET) probes measure conformational changes in enzyme active sites upon binding .

Q. What strategies mitigate boronic acid trimerization in MALDI-MS analysis of peptide conjugates?

  • Methodology : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) forms stable boronic esters, suppressing dehydrative cyclization. Branched peptides require collision-induced dissociation (CID) with stepped energy gradients to fragment boronic acid adducts (m/z ±162 Da shifts). High-resolution MS/MS validates sequences, while isotopic labeling (¹⁰B/¹¹B) confirms boron incorporation .

Contradictions and Open Questions

  • Binding Kinetics vs. Thermodynamics : While suggests on-rates (kₐₙ) dominate boronic acid-diol binding, shows photoswitchable azobenzene-boronic acids exhibit enhanced Z-isomer binding despite slower kinetics. This implies environmental factors (pH, light) may override kinetic preferences .
  • Polymorph Stability : identifies hydrogen-bonding as critical for aryl boronic acid stability, but notes thermal degradation pathways vary with substituents (e.g., electron-withdrawing cyano groups may reduce thermal resilience). Further crystallographic studies are needed .

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